Substituent-Specific Lipophilicity (cLogP) Directs Solubility and Membrane Permeability
The N1-acetyl group confers a computed cLogP of 0.1 for 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one [1]. This is in contrast to the more lipophilic 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which has a cLogP of 0.69 [2]. The 0.59 log unit difference corresponds to a theoretical ~4-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility and passive membrane permeability in cellular assays.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.1 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (7-azaindole): cLogP = 0.69 |
| Quantified Difference | ΔcLogP = 0.59 (target compound is 0.59 log units more hydrophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Differentiated lipophilicity dictates experimental conditions such as solvent choice, HPLC retention time, and cell-based assay permeability, making generic substitution invalid without re-optimization.
- [1] PubChem. 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one. Compound Summary. CID 11819554. View Source
- [2] PubChem. 1H-Pyrrolo[2,3-b]pyridine. Compound Summary. CID 11769359. View Source
